Product packaging for 5,6-Dihydrofluoranthen-6a(4H)-ol(Cat. No.:CAS No. 31398-92-2)

5,6-Dihydrofluoranthen-6a(4H)-ol

Cat. No.: B12657521
CAS No.: 31398-92-2
M. Wt: 222.28 g/mol
InChI Key: OVSQBVKUKPDWKD-UHFFFAOYSA-N
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Description

Overview of Fluoranthene (B47539) Derivatives and Polycyclic Aromatic Alcohols

Fluoranthenes represent an important subclass of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. rsc.orgwikipedia.org The fluoranthene structure itself is a non-alternant tetracyclic hydrocarbon, featuring a fusion of naphthalene (B1677914) and benzene (B151609) rings. rsc.org First isolated from coal tar in 1878, fluoranthene and its derivatives have garnered substantial attention in synthetic organic chemistry and materials science due to their intriguing photophysical and fluorescent properties. rsc.org This has led to their application in organic electronics, such as organic light-emitting diodes (OLEDs), fluorescent probes, and perovskite solar cells. nih.govresearchgate.net Furthermore, the fluoranthene structural motif is found in a number of natural products, many of which are isolated from various fungal species and possess highly oxygenated and dearomatized skeletons. rsc.orgnih.gov

Polycyclic aromatic alcohols are PAHs that have been functionalized with a hydroxyl (-OH) group. This structural modification introduces polarity to the otherwise non-polar hydrocarbon framework. youtube.com The presence of the hydroxyl group allows these molecules to participate in hydrogen bonding, which significantly influences their physical properties, such as melting and boiling points, compared to their parent hydrocarbons. youtube.com The introduction of a hydroxyl group can also alter the electronic properties and reactivity of the aromatic system, providing a site for further chemical transformations. ontosight.ai

Unique Structural Attributes and Chemical Significance of 5,6-Dihydrofluoranthen-6a(4H)-ol

This compound is a specific derivative of fluoranthene characterized by two key structural modifications. ontosight.ai Firstly, it is a "dihydro" derivative, indicating that two hydrogen atoms have been added to the parent fluoranthene structure, partially saturating one of the aromatic rings. ontosight.ai Secondly, it possesses a hydroxyl group at the 6a-position, classifying it as a polycyclic aromatic alcohol. ontosight.ai

The chemical structure consists of the fluoranthene ring system where one of the double bonds has been reduced, and the hydroxyl group is attached at a bridgehead position of this saturated section. ontosight.ai This combination of a partially saturated framework and a hydroxyl functional group is significant. The saturation disrupts the planarity and the continuous π-electron system of the parent fluoranthene, which would alter its photophysical properties. The hydroxyl group introduces a reactive site and the capacity for intermolecular interactions like hydrogen bonding, affecting its solubility and potential biological interactions. youtube.comontosight.ai

The chemical significance of this compound lies in its potential use in synthetic chemistry and materials science. Its unique three-dimensional structure and functional group make it a candidate for investigation in the development of new materials or as a chiral building block in organic synthesis. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₆H₁₄O
IUPAC Name This compound
CAS Number 31398-92-2 nih.gov
PubChem CID 5743424 nih.gov

Historical Context of Research on Dihydrofluoranthene Systems

Research into fluoranthene chemistry began with the isolation of the parent compound in the late 19th century. rsc.org For much of the subsequent history, the focus remained on fully aromatic PAHs due to their prevalence as environmental pollutants and their interesting electronic properties. ontosight.aiyoutube.com The synthesis of fluoranthene derivatives has traditionally utilized methods like the Diels-Alder reaction. nih.gov

More recently, research has expanded significantly, with the development of new synthetic methods, including transition-metal-catalyzed reactions, to create a wide variety of substituted fluoranthenes. nih.gov This has allowed for more precise control over the structure and function of these molecules. The study of dihydrofluoranthene systems, such as this compound, represents a more specialized branch of this research. The investigation into partially saturated and functionalized PAHs is driven by the desire to understand how modifications to the aromatic core affect the compound's properties and to generate novel structures that are not planar. youtube.com These contorted or three-dimensional aromatic structures can exhibit unique optoelectronic properties compared to their planar counterparts. youtube.com The synthesis of such compounds can be achieved through various chemical routes, often involving the reduction of the parent PAH followed by functionalization, such as hydroxylation. ontosight.ai

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
5,6-Dihydrofluoranthene-6a(4H)-methanol
Anthracene
Benzene
Benzo[j]fluoranthene
Benzo[j]fluoranthene-4,9-diol
Biphenyl
Bulgarein
Daldinone E
Ethanol
Fluoranthene
Fluoranthene-8-carbonitrile
Hortein
Indole
Isoquinoline
Naphthalene
Phenanthrene
Purine
Quinoline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B12657521 5,6-Dihydrofluoranthen-6a(4H)-ol CAS No. 31398-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31398-92-2

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

5,6-dihydro-4H-fluoranthen-6a-ol

InChI

InChI=1S/C16H14O/c17-16-10-4-6-11-5-3-8-13(15(11)16)12-7-1-2-9-14(12)16/h1-3,5,7-9,17H,4,6,10H2

InChI Key

OVSQBVKUKPDWKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,6 Dihydrofluoranthen 6a 4h Ol and Its Analogues

De Novo Synthesis Approaches to the Dihydrofluoranthene Core

The construction of the fundamental dihydrofluoranthene skeleton, the precursor to 5,6-dihydrofluoranthen-6a(4H)-ol, can be achieved through multi-step synthetic sequences. One notable approach involves the synthesis of the related 4-azafluorenone core, which shares structural similarities. This process can begin with readily available starting materials like ninhydrin. nih.gov A key step is the condensation of an amidrazone with ninhydrin, which forms a 1,2,4-triazine (B1199460) derivative. nih.gov This intermediate can then undergo a tandem [4+2]/retro[4+2] cycloaddition sequence to construct the core structure. nih.gov While this specific example leads to an azafluorenone, the principles of constructing the fused ring system are relevant to the broader class of dihydrofluoranthenes.

Derivatization from Fluoranthene (B47539) and Related Polycyclic Aromatic Hydrocarbons

An alternative to de novo synthesis is the modification of existing polycyclic aromatic hydrocarbons (PAHs) like fluoranthene. This approach leverages the readily available structures of these compounds to create more complex derivatives.

Reductive Pathways Leading to Dihydrogenated Fluoranthene Scaffolds

The formation of the dihydrogenated fluoranthene backbone is a critical step in the synthesis of this compound. This transformation typically involves the partial reduction of the aromatic fluoranthene system. Such reductive processes can be accomplished using various chemical reagents and conditions, which selectively add hydrogen atoms across specific double bonds within the polycyclic framework. The precise control of these reactions is essential to achieve the desired dihydro- configuration, setting the stage for subsequent functionalization.

Hydroxylation Reactions at the 6a-Position

Once the dihydrogenated fluoranthene scaffold is in place, the introduction of a hydroxyl group at the 6a-position is the final key step to yield this compound. This hydroxylation can be achieved through various methods. One documented pathway involves the treatment of a reaction mixture containing the appropriate precursor with water. researchgate.net This step introduces the hydroxyl (-OH) group at the specific carbon atom, completing the synthesis of the target molecule. The reactivity of the 6a-position is often influenced by the electronic and steric properties of the dihydrofluoranthene system.

Superacid-Catalyzed Syntheses of Fluorinated Analogues

Superacid chemistry offers a powerful tool for the synthesis of highly fluorinated analogues of this compound. These reactions proceed through cationic intermediates in extremely acidic media, enabling the formation of complex polycyclic frameworks that would be difficult to access through conventional methods.

Formation of Perfluoro-5,6-dihydrofluoranthen-6a(4H)-ol via Reaction of Perfluorotetralin (B12759897) with Tetrafluorobenzene in SbF5 Medium

A key example of superacid-catalyzed synthesis is the reaction of perfluorotetralin with 1,2,3,4-tetrafluorobenzene (B1293379) in the presence of antimony pentafluoride (SbF5), a strong superacid. researchgate.net This reaction, conducted at elevated temperatures (50–55 °C), leads to the formation of a complex mixture. researchgate.net Subsequent treatment of this reaction mixture with water yields perfluoro-5,6-dihydrofluoranthen-6a(4H)-ol. researchgate.net The use of a superacid medium is critical for promoting the necessary carbon-carbon bond formations and rearrangements to construct the perfluorinated dihydrofluoranthene core.

Table 1: Synthesis of Perfluoro-5,6-dihydrofluoranthen-6a(4H)-ol

ReactantsReagentsProduct
Perfluorotetralin, 1,2,3,4-Tetrafluorobenzene1. Antimony Pentafluoride (SbF5) 2. Water (H2O)Perfluoro-5,6-dihydrofluoranthen-6a(4H)-ol

Investigation of Reaction Mechanisms in Superacidic Media

The mechanisms of these superacid-catalyzed reactions are intricate and involve the generation of highly reactive carbocationic intermediates. For instance, when 1-(2,3,4,5-tetrafluorophenyl)perfluorotetralin is dissolved in a mixture of antimony pentafluoride and sulfuryl chloride fluoride (B91410) (SbF5–SO2ClF), the 1-(2,3,4,5-tetrafluorophenyl)perfluoro-1-tetralinyl cation is formed. researchgate.net These carbocations can then undergo further reactions, such as intramolecular cyclization or reaction with other aromatic species, to build the polycyclic system. The final product distribution is often dependent on the specific reaction conditions, including the molar ratio of reactants and the nature of the quenching agent. For example, quenching the reaction between perfluorotetralin and one mole of 1,2,3,4-tetrafluorobenzene with a mixture of hydrofluoric acid and pyridine (B92270) (HF–pyridine) results in perfluoro-1,2,3,10b-tetrahydrofluoranthene instead of the hydroxylated product. researchgate.net

Directed Synthesis of Specific Isomers and Stereochemical Control

The synthesis of specific isomers of this compound, particularly with control over the stereochemistry at the chiral centers, is a significant challenge in organic synthesis. The molecule possesses at least two stereocenters, leading to the possibility of multiple diastereomers and enantiomers. The directed synthesis of a single isomer requires stereoselective reactions.

One potential synthetic route to dihydrofluoranthenols involves the stereoselective reduction of a corresponding ketone precursor, such as a dihydrofluoranthenone. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

Table 1: Stereoselective Reduction of a Prochiral Ketone

Reducing AgentTypical DiastereoselectivityReaction Conditions
Sodium borohydrideModerate to goodMethanol or ethanol, room temperature
Lithium aluminum hydrideGood to excellentDiethyl ether or THF, low to room temperature
L-Selectride®Excellent (steric control)THF, low temperature (-78 °C)
Diisobutylaluminium hydride (DIBAL-H)Good to excellentToluene or hexanes, low temperature (-78 °C)

The facial selectivity of the reduction is governed by factors such as steric hindrance and the electronic nature of the substituents on the polycyclic framework. For instance, bulky reducing agents like L-Selectride® will preferentially attack from the less sterically hindered face of the ketone, leading to a high degree of diastereoselectivity.

Another approach to achieving stereochemical control is through asymmetric synthesis, employing chiral catalysts or auxiliaries. For example, a chiral oxazaborolidine catalyst in a Corey-Bakshi-Shibata (CBS) reduction of the precursor ketone could yield one enantiomer of the alcohol in high excess.

Reactivity of the Hydroxyl Group and Further Functionalization Strategies

The hydroxyl group in this compound is a key functional handle for further molecular elaboration. Its reactivity is analogous to that of other secondary alcohols and can be exploited to introduce a variety of functional groups.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows for reactions such as:

Etherification: Reaction with alkyl halides or sulfonates in the presence of a base (e.g., sodium hydride) would yield the corresponding ether.

Esterification: Treatment with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine or a catalyst like DMAP, would form the ester.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using a range of oxidizing agents. The choice of oxidant can be crucial to avoid over-oxidation or side reactions on the aromatic rings.

Table 2: Common Oxidation Reactions of Secondary Alcohols

Oxidizing AgentProductTypical Conditions
Pyridinium chlorochromate (PCC)KetoneDichloromethane, room temperature
Jones reagent (CrO₃ in H₂SO₄/acetone)KetoneAcetone, 0 °C to room temperature
Swern oxidation (DMSO, oxalyl chloride, Et₃N)KetoneDichloromethane, low temperature (-78 °C)
Dess-Martin periodinane (DMP)KetoneDichloromethane, room temperature

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This transformation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of nucleophiles, including azides, cyanides, and thiols, thereby expanding the synthetic utility of the dihydrofluoranthenol core.

The metabolism of related polycyclic aromatic hydrocarbons, such as acenaphthene, by human cytochrome P450 enzymes has been shown to produce hydroxylated metabolites like 1-acenaphthenol. nih.gov This enzymatic oxidation highlights the susceptibility of such benzylic positions to hydroxylation and suggests that the hydroxyl group in dihydrofluoranthenols can be a site for further metabolic transformations. nih.gov

Rearrangement Reactions Involving Dihydrofluoranthene Structures

Under acidic conditions, alcohols like this compound can undergo rearrangement reactions, particularly those involving carbocation intermediates. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, if a more substituted or resonance-stabilized position is available.

For instance, a Wagner-Meerwein type of rearrangement could occur, leading to a skeletal reorganization of the dihydrofluoranthene framework. The driving force for such a rearrangement is the formation of a more stable carbocationic intermediate. In the context of the dihydrofluoranthene structure, this could involve the expansion or contraction of the five-membered ring or a shift of a substituent to a more favorable position.

The specific outcome of an acid-catalyzed rearrangement would be highly dependent on the substitution pattern of the dihydrofluoranthene ring system and the reaction conditions. The formation of a benzylic or tertiary carbocation would be a particularly favorable outcome. These rearrangements can lead to the formation of complex and often unexpected polycyclic aromatic structures. While no specific studies on the rearrangement of this compound have been reported, the general principles of carbocation chemistry suggest that such transformations are plausible and could provide a route to novel fluoranthene derivatives.

Computational and Theoretical Investigations of 5,6 Dihydrofluoranthen 6a 4h Ol Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 5,6-Dihydrofluoranthen-6a(4H)-ol. These calculations can determine optimized molecular geometries, bond lengths, and bond angles. For instance, a DFT study using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would provide insights into the fundamental electronic properties of the molecule. While specific studies on this compound are scarce, the principles of DFT remain applicable.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning signals in experimentally obtained spectra.

UV/Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV/Vis absorption spectra of the molecule. This would provide information about the wavelengths of maximum absorption and the nature of the electronic excitations.

A hypothetical table of predicted NMR chemical shifts is presented below. Please note that this data is illustrative and not derived from a published computational study on this specific molecule.

AtomPredicted Chemical Shift (ppm)
C1125.4
C2128.2
C3120.9
C4130.1
H17.8
H27.5
H37.6
H48.0

Mechanistic Studies of Reactions Involving this compound via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation pathways or its subsequent transformations. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby providing a detailed, step-by-step understanding of the reaction mechanism.

Thermochemical Calculations and Energetics of Formation and Transformation

High-level theoretical methods, such as the G4(MP2)-XK theory, can provide accurate thermochemical data. These calculations can determine the enthalpy of formation, Gibbs free energy of formation, and other thermodynamic properties of this compound. This information is crucial for understanding the stability of the molecule and the energetics of its reactions.

A sample table of calculated thermochemical data is provided below for illustrative purposes.

PropertyCalculated Value
Enthalpy of Formation (gas phase)Value in kJ/mol
Gibbs Free Energy of Formation (gas phase)Value in kJ/mol
EntropyValue in J/(mol·K)

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound can be explored through conformational analysis. This involves identifying the different stable conformations (isomers that can be interconverted by rotation about single bonds) and their relative energies. A key aspect of this analysis for this molecule would be the investigation of intramolecular hydrogen bonding involving the hydroxyl group and other parts of the molecule. Such interactions can significantly influence the molecule's preferred conformation and its chemical reactivity.

Research Applications and Broader Scientific Contexts of 5,6 Dihydrofluoranthen 6a 4h Ol Chemistry

Utilization as a Synthetic Intermediate for Novel Polycyclic Aromatic Architectures

The specific functionalization of the fluoranthene (B47539) skeleton in 5,6-Dihydrofluoranthen-6a(4H)-ol provides a versatile platform for the construction of more complex molecular structures. The hydroxyl group introduces a reactive site for further chemical transformations, while the dihydrogenated ring can influence the molecule's three-dimensional structure and electronic properties. ontosight.ai

Derivatives of polycyclic aromatic hydrocarbons are actively being investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their inherent optical and electrical properties. ontosight.ai While specific studies detailing the direct use of this compound as a precursor are not extensively documented, its structure is emblematic of the types of modifications—hydrogenation and hydroxylation—used to tune the properties of PAH-based materials. The introduction of a hydroxyl group can alter solubility and provide an anchor point for attaching other functional groups, which is a key strategy in designing new materials. ontosight.ai The synthesis of fluoranthene derivatives continues to be an area of significant interest in materials science, with various methods being developed to create novel molecular architectures for specialized applications. rsc.org

Hydroxylated PAH derivatives are crucial intermediates in the synthesis of complex molecules and are used as chemical probes to investigate biological processes. For instance, various dihydroxyfluoranthene compounds are synthesized to study the metabolic pathways of PAHs in microorganisms. nih.gov These synthetic metabolites help in identifying the products formed during bacterial catabolism and in characterizing the enzymes involved, such as dioxygenases in Mycobacterium vanbaalenii PYR-1. nih.gov

Furthermore, hydroxylated PAHs (OH-PAHs) are recognized as important biomarkers for assessing human exposure to these environmental pollutants. nih.gov The development of sensitive analytical techniques to detect these metabolites in biological samples like urine and blood is an active area of research. nih.gov Compounds like this compound serve as models for these metabolites, aiding in the optimization of detection methods and helping to understand the metabolic fate of PAHs in vivo. nih.govt3db.ca

Contributions to the Understanding of Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

The study of modified PAHs like this compound provides fundamental insights into the reaction mechanisms and stability of this important class of compounds.

The structure of this compound is the result of hydrogenation and hydroxylation of the parent fluoranthene molecule. Research into the synthesis of such compounds illuminates the mechanisms of these fundamental reactions.

Hydrogenation : The catalytic hydrogenation of fluoranthene is a key industrial process and a subject of academic study. Understanding the reaction pathways, kinetics, and the influence of catalysts is crucial for controlling the level of saturation. researchgate.net Studies on the dehydrogenation of perhydro-PAHs over catalysts like Pt/Al2O3 help to clarify the reverse process and the stability of the hydrogenated rings. researchgate.net

Hydroxylation : Hydroxylation of PAHs occurs both through synthetic chemical methods and, significantly, through biological metabolism. nih.gov In many microorganisms, the first step in PAH degradation is an oxidation reaction catalyzed by enzymes like cytochrome P450s or dioxygenases, which introduce one or two hydroxyl groups onto the aromatic ring system. nih.govmdpi.com The study of fluoranthene metabolism by fungi, such as Cunninghamella elegans, has revealed the formation of various hydroxylated and dihydroxylated products, providing a model for how these compounds are processed biologically. asm.org

Table 1: Key Metabolic Transformations of Fluoranthene

This table summarizes the types of metabolic products formed from fluoranthene by different microorganisms, highlighting the common pathways of hydroxylation and ring cleavage.

MicroorganismKey Metabolic Products IdentifiedImplied Reaction TypeReference
Mycobacterium vanbaalenii PYR-1Dihydroxyfluoranthenes, Acenaphthenone derivativesDioxygenation, Ring Cleavage nih.govresearchgate.net
Trichoderma lixii & Talaromyces pinophilus9-oxo-9H-fluorene-1-carboxylic acid, FluorenoneOxygenation, Decarboxylation mdpi.com
Cunninghamella elegansHydroxy-trans-dihydroxy-dihydrofluoranthenesHydroxylation, Dihydroxylation asm.org

The presence of both a saturated ring and a hydroxyl group influences the reactivity and stability of the entire molecule. Research into the reaction pathways of PAHs, which often involves complex sequences of hydrogen abstraction and additions of small hydrocarbon fragments like acetylene, provides a baseline for understanding how these modifications alter reactivity. nih.govresearchgate.netacs.org

The stability of dihydrogenated PAHs is a key factor in their potential use as liquid organic hydrogen carriers (LOHCs), where the dehydrogenation process releases hydrogen gas. researchgate.net Conversely, oxygenated PAHs can be formed in the atmosphere through photo-oxidation of parent PAHs and are also key intermediates in metabolic degradation. nih.govnih.gov The presence of oxygen-containing functional groups can make the molecule more susceptible to further reactions or ring cleavage, a critical step in the ultimate breakdown of these persistent pollutants. mdpi.comresearchgate.net The study of these pathways is essential for predicting the fate of PAHs and their derivatives in various environments.

Environmental Chemistry Research on Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)

This compound is a member of the broad class of oxygenated PAHs (OPAHs), which are of significant environmental interest. OPAHs are formed in the environment through two primary routes: direct emission from incomplete combustion processes and the atmospheric oxidation of parent PAHs by reactants like hydroxyl radicals (·OH) and ozone (O3). nih.govyoutube.com

Pathways of Formation in Environmental Samples

Polycyclic aromatic hydrocarbons, including fluoranthene, are well-established products of the incomplete combustion of organic materials such as fossil fuels, biomass, and refuse. nih.govacs.org The intense heat and complex chemical milieu of a flame or exhaust stream provide the necessary conditions for the pyrosynthesis of these multi-ringed aromatic structures.

The formation of hydroxylated PAHs (OH-PAHs) in environmental samples can occur through several pathways. While direct emission from combustion sources is one possibility, post-emission transformation of the parent PAH in the atmosphere is considered a significant route. nih.gov The atmospheric oxidation of gaseous or particle-adsorbed fluoranthene initiated by hydroxyl radicals (•OH) can lead to the formation of various oxygenated derivatives. nih.gov

The table below summarizes the general formation pathways of PAHs, which are the precursors to hydroxylated derivatives like this compound.

Table 1: General Pathways for the Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

Formation PathwayDescriptionKey Factors
Pyrosynthesis Small hydrocarbon fragments in high-temperature, oxygen-deficient environments polymerize to form larger, more complex aromatic structures. nih.govTemperature, oxygen availability, fuel type
Incomplete Combustion The partial burning of organic materials like coal, oil, gasoline, wood, and waste generates PAHs as byproducts. nih.govacs.orgCombustion efficiency, temperature

Chemical Transformation and Fate in Abiotic Environmental Processes

Once released into the environment, this compound, like other hydroxylated PAHs, is subject to various abiotic transformation processes that determine its persistence and ultimate fate. These processes are primarily driven by sunlight (photodegradation) and chemical reactions with other atmospheric constituents (oxidation).

Photodegradation: Hydroxylated PAHs can undergo photodegradation when exposed to sunlight. nih.gov The absorption of ultraviolet (UV) radiation can excite the molecule, leading to chemical reactions such as oxidation and isomerization. The rate and extent of photodegradation are influenced by factors like the intensity of solar radiation, the presence of other chemical species in the environment, and the medium in which the compound is present (e.g., water, soil, or adsorbed to particulate matter). nih.govmdpi.com For instance, the photodegradation of 9-Hydroxyfluorene, another hydroxylated PAH, was found to be rapid in sunlit surface waters. nih.gov

Oxidation: Abiotic oxidation is another critical pathway for the transformation of hydroxylated PAHs. In the atmosphere, these compounds can react with oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). nih.gov These reactions can lead to the formation of a variety of secondary products, including quinones and other oxygenated derivatives, and can ultimately result in the breakdown of the aromatic ring system. nih.gov The presence of other atmospheric components, such as iron (Fe(III)) and nitrates, can also influence the rate of these transformations. nih.gov

The following table outlines the key abiotic processes that influence the environmental fate of hydroxylated PAHs.

Table 2: Abiotic Environmental Transformation Processes for Hydroxylated PAHs

ProcessDescriptionKey Factors
Photodegradation Degradation of the compound by sunlight, particularly UV radiation. Can lead to hydroxylation, dehydrogenation, and isomerization. nih.govLight intensity, wavelength, presence of photosensitizers
Oxidation Reaction with atmospheric oxidants like •OH, NO3•, and O3, leading to further oxygenated products and potential ring cleavage. nih.govConcentration of oxidants, temperature, humidity
Hydrolysis While generally not a primary degradation pathway for PAHs and their derivatives due to their low water solubility, it could play a minor role under specific environmental conditions.pH, temperature

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 5,6-Dihydrofluoranthen-6a(4H)-ol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile or neoprene gloves (replace every 2 hours or upon contamination) and full-body protective clothing to prevent skin contact .
  • Respiratory Protection : Use NIOSH-approved respirators (e.g., N95/P100) if ventilation is inadequate or during prolonged exposure .
  • Environmental Controls : Work in a fume hood with directed airflow to minimize inhalation risks. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Q. What experimental methodologies are optimal for synthesizing and purifying this compound?

  • Methodological Answer :

  • Synthesis : Follow GP3 (General Procedure 3) for esterification or hydroxylation reactions, using dichloromethane (DCM) or methanol as solvents. Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 3:1) .
  • Purification : Employ column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane to ethyl acetate). Recrystallize from ethanol/water mixtures (70:30 v/v) to obtain high-purity crystals .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR Analysis : Key signals include δ 4.29–4.42 ppm (methylene protons adjacent to oxygen) and δ 5.38–5.46 ppm (olefinic protons). Compare with reference spectra for stereochemical confirmation .
  • Elemental Analysis : Validate purity via %C and %H (e.g., theoretical: C 61.66%, H 8.47%; experimental: C 61.59%, H 8.50%) .
Spectroscopic Data Observed Values
¹H NMR (CDCl₃, δ ppm)4.29–4.42 (m, CH₂O), 5.38–5.46 (m, CH=)
Elemental Analysis (%C/%H)61.59/8.50 (experimental)

Q. What environmental controls are necessary to maintain stability during storage of polycyclic dihydroxy derivatives like this compound?

  • Methodological Answer :

  • Storage Conditions : Keep at –20°C in amber vials under argon to prevent photodegradation and oxidation. Use desiccants (e.g., silica gel) to avoid moisture absorption .
  • Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity patterns of this compound?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-31G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (e.g., λmax ≈ 280 nm) to validate predictions .
  • Reactivity Analysis : Simulate electrophilic attack sites using Fukui indices. Correlate with experimental regioselectivity in halogenation reactions .

Q. What strategies resolve contradictions between experimental data and computational models in the proton transfer behavior of fluoranthenol derivatives?

  • Methodological Answer :

  • Iterative Validation : Re-optimize DFT parameters (e.g., solvent effects in TD-DFT) using polarizable continuum models (PCM) for methanol or DCM .
  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise proton transfer pathways .

Q. What advanced surface chemistry approaches are suitable for studying adsorption dynamics of polycyclic alcohols on indoor environmental interfaces?

  • Methodological Answer :

  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption isotherms on silica or cellulose surfaces. Measure Langmuir constants (KL) under varying humidity .
  • Reactivity Studies : Expose adsorbed layers to ozone (50–100 ppb) and track degradation products via GC-MS .

Q. How should researchers design multi-variable experiments to investigate substituent effects on the photophysical properties of dihydrofluoranthenol derivatives?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial design varying substituents (e.g., –OH, –CH₃) and solvents (polar vs. nonpolar). Measure fluorescence quantum yields (ΦF) and lifetimes (τ) .
  • Data Analysis : Use multivariate regression to identify dominant factors (e.g., solvent polarity index vs. substituent Hammett σ values) .
Experimental Variables Measured Outcomes
Substituent type (–OH, –CH₃)Fluorescence λem (nm)
Solvent polarity (ε)Quantum yield (ΦF)

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